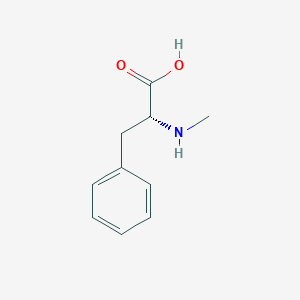

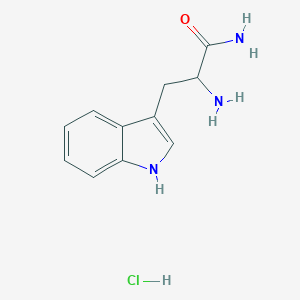

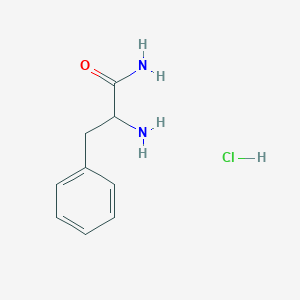

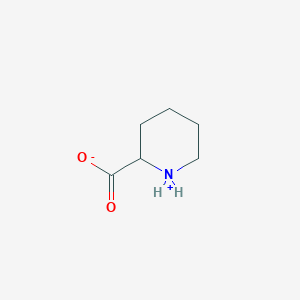

(R)-2-amino-3-cyclopentylpropanoic acid

説明

The description of a compound typically includes its molecular formula, structural formula, and IUPAC name. It may also include information about the functional groups present in the molecule.

Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis

This would include studying properties such as the compound’s melting point, boiling point, solubility, and stability.科学的研究の応用

Biological Significance and Synthetic Approaches

(R)-2-amino-3-cyclopentylpropanoic acid and its derivatives, including α,β-diamino acids, have garnered attention in various scientific fields due to their presence in biologically active compounds. They have been used as building blocks for new molecule synthesis and as surrogates in peptidic entities to modulate biological behavior. Their applications extend to environmentally safe hydrogen production for fuel cells, as carriers in gel membranes, and in food chemistry as browning inhibitors and enhancers (Viso et al., 2011).

Enzymatic Synthesis for Drug Development

Enzymatic methods have been explored for synthesizing (R)-2-amino-3-cyclopentylpropanoic acid derivatives, crucial intermediates in antidiabetic drug synthesis. Techniques like amino acid oxidase from Trigonopsis variabilis and aminotransferase from Burkholderia sp. have been employed to achieve high yields and enantiomeric excess (Chen et al., 2011).

Biocatalysis in Amino Acid Synthesis

Biocatalysis, using commercial lipases, provides a practical and efficient method for synthesizing precursors of β-substituted-γ-amino acids. This process achieves high enantioselectivity and yields, proving valuable in creating a range of optically active compounds (Mukherjee & Martínez, 2011).

Role in Asymmetric Catalysis

(R)-2-amino-3-cyclopentylpropanoic acid derivatives have been used in asymmetric catalysis. Their resolution and subsequent application in catalyzed reactions demonstrate their utility in producing high enantiomeric excess products, crucial for pharmaceutical synthesis (Schiffers et al., 2006).

Probing Protein Stability

In protein stability studies, unnatural amino acid mutagenesis has been employed. Specifically, (R)-2-amino-3-cyclopentylpropanoic acid was used to investigate the effects of hydrophobicity, packing, conformational entropy, and cavity formation on protein stability (Mendel et al., 1992).

NMR and Fluorescence Spectroscopy

Optically pure derivatives of (R)-2-amino-3-cyclopentylpropanoic acid have been developed for molecular recognition using NMR and fluorescence spectroscopy. This approach is useful for discriminating isomers of various acids and peptides (Khanvilkar & Bedekar, 2018).

PET Imaging for Brain Tumors

The enantiomers of 2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[1,2,3]triazol-4-yl]propanoic acid, similar in structure to (R)-2-amino-3-cyclopentylpropanoic acid, have been synthesized and evaluated for brain tumor imaging in PET studies, demonstrating the potential of these compounds in medical diagnostics (McConathy et al., 2010).

Safety And Hazards

The safety and hazards associated with a compound would be determined through toxicological studies and by referencing material safety data sheets (MSDS).

将来の方向性

This could involve a discussion of potential applications for the compound and areas where further research is needed.

For a specific compound, these analyses would require a thorough review of the scientific literature and possibly experimental studies. If you have a different compound or a more specific question about this compound, feel free to ask!

特性

IUPAC Name |

(2R)-2-amino-3-cyclopentylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c9-7(8(10)11)5-6-3-1-2-4-6/h6-7H,1-5,9H2,(H,10,11)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDYAKYRBGLKMAK-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426345 | |

| Record name | (R)-2-amino-3-cyclopentylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-amino-3-cyclopentylpropanoic acid | |

CAS RN |

99295-81-5 | |

| Record name | (αR)-α-Aminocyclopentanepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99295-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-2-amino-3-cyclopentylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。